molecular formula C11H17FN2OS B1409337 (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide CAS No. 1149752-51-1

(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

Cat. No. B1409337
M. Wt: 244.33 g/mol
InChI Key: BAWJTWRNDKQESC-VPTHRUTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide” is a chemical compound used in scientific research. It has a CAS Number of 1951445-13-8 and a molecular weight of 244.33 . The compound has diverse applications due to its unique properties, making it a valuable tool for studying various scientific phenomena.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8-,16?/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

PET Tracer Development

Research by García et al. (2014) explored the synthesis of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET tracers for serotonin 5-HT1A receptors. These compounds showed promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, highlighting their potential in brain imaging and diagnosis (García et al., 2014).

Synthesis of Optically Active Compounds

Fritz-Langhals and Schütz (1993) developed a simple synthesis method for optically active 2-fluoropropanoic acid and its analogs, showcasing the potential for creating enantiomerically pure compounds for various scientific applications (Fritz-Langhals & Schütz, 1993).

Enantiomerically Pure Amines Synthesis

Fernández‐Salas et al. (2014) detailed the synthesis of enantiomerically pure (α‐Phenylalkyl)amines using diastereoselective radical alkylation reaction of Sulfinimines. This method can be used for the preparation of various primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines, useful in chemical synthesis (Fernández‐Salas et al., 2014).

Chiral Separation and Analysis

Zeng et al. (2018) studied the chromatographic enantioseparation of chiral sulfinamide derivatives, including compounds similar to (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide. This research is significant for the chiral analysis and separation of complex pharmaceuticals (Zeng et al., 2018).

Correction in Nomenclature and Synthesis

Liu et al. (2016) provided corrections in the nomenclature of compound structures similar to (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide, underscoring the importance of accurate chemical naming in scientific communication (Liu et al., 2016).

Amidomethylation in Synthesis

Papaioannou et al. (2020) investigated the amidomethylation of 4-chloro-3-fluoropyridine, leading to the creation of 2-amidomethylated pyridines. This process has relevance for the synthesis of compounds similar to (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide (Papaioannou et al., 2020).

Matrix Metalloproteinase Inhibitor Synthesis

Wagner et al. (2009) described the synthesis of a derivative of CGS 27023A, used as a potent matrix metalloproteinase inhibitor. This is relevant to the scientific study of similar fluoropyridin-yl compounds (Wagner et al., 2009).

Microwave-Assisted Synthesis

Collados et al. (2012) developed a microwave-assisted, environmentally friendly synthesis method for N-(tert-butylsulfinyl)imines, demonstrating an efficient approach relevant to the synthesis of compounds like (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide (Collados et al., 2012).

Brain Tumor Imaging

Yu et al. (2010) synthesized and evaluated non-natural amino acids as potential PET radioligands for imaging brain tumors. This research is relevant for the development of fluorinated imaging agents (Yu et al., 2010).

Safety And Hazards

Safety information and Material Safety Data Sheets (MSDS) for this compound can be found online . It’s important to handle all chemical compounds with appropriate safety measures to prevent any potential harm.

properties

IUPAC Name

(R)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWJTWRNDKQESC-VPTHRUTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)F)N[S@](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 92135126

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
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(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Reactant of Route 3
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(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

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